molecular formula C22H24N2O B2637494 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide CAS No. 852138-55-7

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2637494
CAS No.: 852138-55-7
M. Wt: 332.447
InChI Key: YOVBQJFYJCQNLL-UHFFFAOYSA-N
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Description

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide is a synthetic compound of significant interest in preclinical neuroscience research, primarily investigated for its potential as a trace amine-associated receptor 1 (TAAR1) agonist. TAAR1 is a G-protein coupled receptor that is activated by trace amines and functions as a key modulator of monoaminergic systems in the brain, influencing dopamine, serotonin, and norepinephrine signaling. Research indicates that this compound shares a structural similarity with other known TAAR1 agonists. Activation of TAAR1 by this agent is understood to produce an inhibitory effect on the firing rate of dopaminergic neurons, particularly within the ventral tegmental area (VTA), which is a principal mechanism for its investigated effects. Consequently, its primary research value lies in its application as a pharmacological tool for probing the TAAR1 receptor's role in neuropsychiatric conditions. Scientists utilize this compound in vitro and in vivo models to explore its potential influence on behaviors and pathways related to psychostimulant addiction and schizophrenia, with studies examining its ability to modulate hyperdopaminergic states without inducing catalepsy, a common limitation of typical antipsychotics. This makes it a crucial compound for advancing the understanding of novel, non-dopamine D2 receptor blocking mechanisms for treating central nervous system disorders.

Properties

IUPAC Name

2-(3-methylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-15-5-4-6-16(11-15)13-22(25)23-14-17-9-10-21-19(12-17)18-7-2-3-8-20(18)24-21/h4-6,9-12,24H,2-3,7-8,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVBQJFYJCQNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Carbazole Core: Starting from a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

    Functionalization: The carbazole core is then functionalized at the 6-position with a methyl group.

    Acetamide Formation: The final step involves the reaction of the functionalized carbazole with m-tolyl acetic acid to form the acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural motifs with several carbazole- and naphthalene-based acetamides. Key analogues and their properties are compared below:

Compound Name Core Structure Substituents Molecular Weight logP Key Features
N-((2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide (Target) Tetrahydrocarbazole m-Tolyl, methylene-acetamide Not Reported ~4.3* Flexible carbazole core; moderate lipophilicity
N-[(2-Hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide Naphthalene m-Tolyl, hydroxyl Not Reported ~3.8† Rigid aromatic system; intramolecular H-bonding (N–H⋯O)
N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide Naphthalene 4-Methylphenyl, hydroxyl Not Reported ~4.0† Enhanced lipophilicity from para-methyl group
N-{3-[(6-Methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole 6-Methyl, phenyl-carbonyl Not Reported ~4.5† Carbazole carbonyl derivative; high steric bulk
N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide Oxo-tetrahydrocarbazole None (ketone at C1) 242.27 ~3.0† Polar ketone group reduces lipophilicity
N-(6-Methoxy-tetrahydrocarbazol-1-yl)-2-(2-methylindol-3-yl)acetamide Tetrahydrocarbazole 6-Methoxy, 2-methylindole 387.48 4.31 Methoxy and indole groups enhance H-bonding and π-π stacking potential

*Estimated based on structural similarity to .
†Inferred from substituent contributions.

Key Observations :

  • Flexibility vs. Rigidity : The tetrahydrocarbazole core in the target compound offers greater conformational flexibility compared to fully aromatic naphthalene-based analogues (e.g., ), which may improve binding to dynamic protein targets.
  • Functional Groups : Methoxy and indole substituents in enhance polar surface area (51.96 Ų), improving solubility and target engagement via H-bonding, whereas the target compound’s m-tolyl group prioritizes hydrophobic interactions.

Biological Activity

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the carbazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

  • Molecular Formula : C24H22N2O
  • Molecular Weight : 370.44 g/mol
  • Structural Features : The compound features a tetrahydrocarbazole unit linked to a m-tolyl acetamide group, which may enhance its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Tetrahydrocarbazole : Achieved through cyclization of appropriate precursors.
  • Functionalization : Reacting the carbazole derivative with m-tolyl acetic acid in the presence of activating agents such as triethylamine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A596 (lung cancer).
  • Mechanism of Action : These compounds induce apoptosis and disrupt cell cycle progression. For example, treatment with related compounds showed significant increases in apoptotic cells from 20.75% to 42.87% over 48 hours in MCF-7 cells .
CompoundCell LineApoptosis Rate (24h)Apoptosis Rate (48h)
(19ca)MCF-720.75%42.87%
(19ba)MCF-716.64%27.97%
MTXMCF-730.26%32.27%

Neuroprotective Effects

Compounds similar to this compound have demonstrated neuroprotective effects by inhibiting prion propagation in cellular models and modulating signaling pathways associated with cell survival.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Receptor Binding : Compounds with similar structures can bind to specific receptors or enzymes.
  • Cell Signaling Modulation : These interactions may influence pathways involved in apoptosis and cell proliferation .

Case Studies

  • Study on Anticancer Activity : A comprehensive evaluation was conducted on thioamide derivatives based on the tetrahydrocarbazole scaffold. The study revealed significant anticancer activity against multiple cancer cell lines and highlighted mechanisms including DNA damage and mitochondrial dysfunction .
  • Neuroprotective Study : Research indicated that certain tetrahydrocarbazole derivatives could inhibit prion propagation and protect neuronal cells from degeneration through modulation of neurotrophic factors.

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